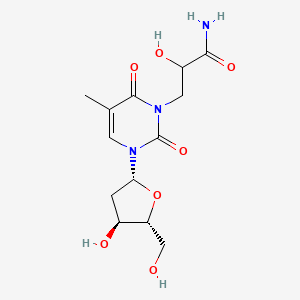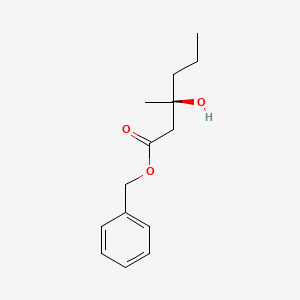
Benzyl (3S)-3-hydroxy-3-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3S)-3-hydroxy-3-methylhexanoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzyl group attached to a (3S)-3-hydroxy-3-methylhexanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl (3S)-3-hydroxy-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-hydroxy-3-methylhexanoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of benzyl esters often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as tetrabutylammonium iodide (TBAI) can be used to facilitate the esterification process under mild and clean conditions . This method is advantageous due to its efficiency and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (3S)-3-hydroxy-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for ester reduction.
Substitution: Nucleophiles such as ammonia or amines can be used to convert the ester into amides.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, (3S)-3-hydroxy-3-methylhexanol.
Substitution: Benzyl (3S)-3-hydroxy-3-methylhexanamide.
Wissenschaftliche Forschungsanwendungen
Benzyl (3S)-3-hydroxy-3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of benzyl (3S)-3-hydroxy-3-methylhexanoate depends on its specific applicationThe molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl acetate: Similar structure but with an acetate group instead of the (3S)-3-hydroxy-3-methylhexanoate moiety.
Benzyl benzoate: Contains a benzoate group instead of the (3S)-3-hydroxy-3-methylhexanoate moiety.
Benzyl alcohol: Lacks the ester group, consisting only of the benzyl group attached to a hydroxyl group.
Uniqueness
Benzyl (3S)-3-hydroxy-3-methylhexanoate is unique due to the presence of the (3S)-3-hydroxy-3-methylhexanoate moiety, which imparts specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
776315-32-3 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
benzyl (3S)-3-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C14H20O3/c1-3-9-14(2,16)10-13(15)17-11-12-7-5-4-6-8-12/h4-8,16H,3,9-11H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
OBORFPXNCKRUJI-AWEZNQCLSA-N |
Isomerische SMILES |
CCC[C@@](C)(CC(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CCCC(C)(CC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile](/img/structure/B14211345.png)

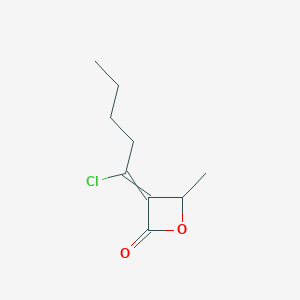
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
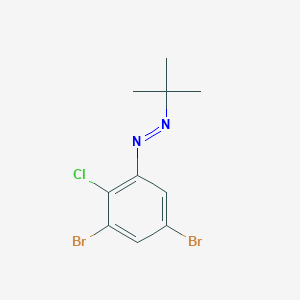
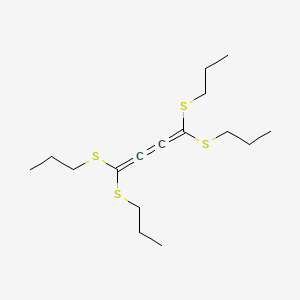
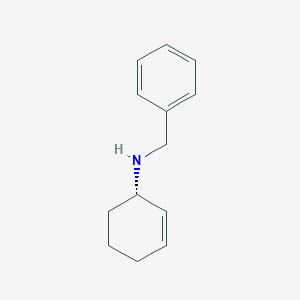
![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)

![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
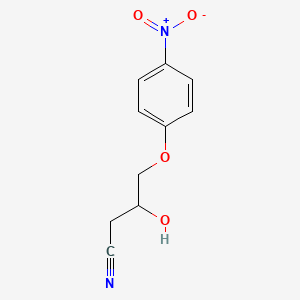
![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)
